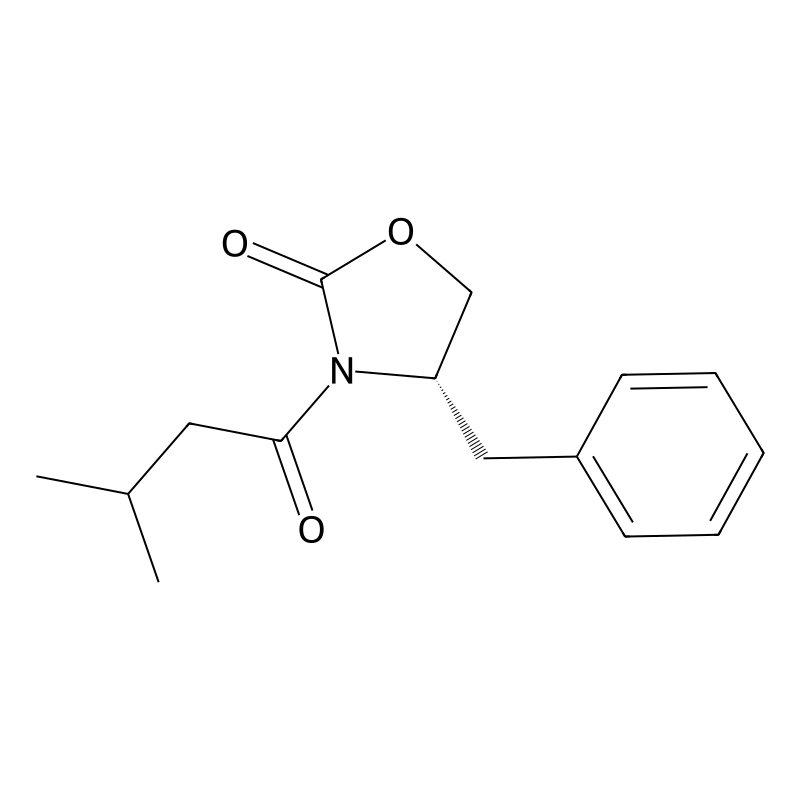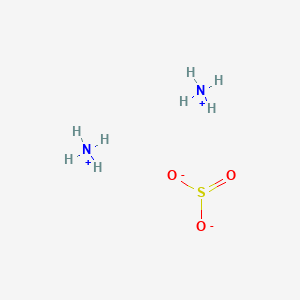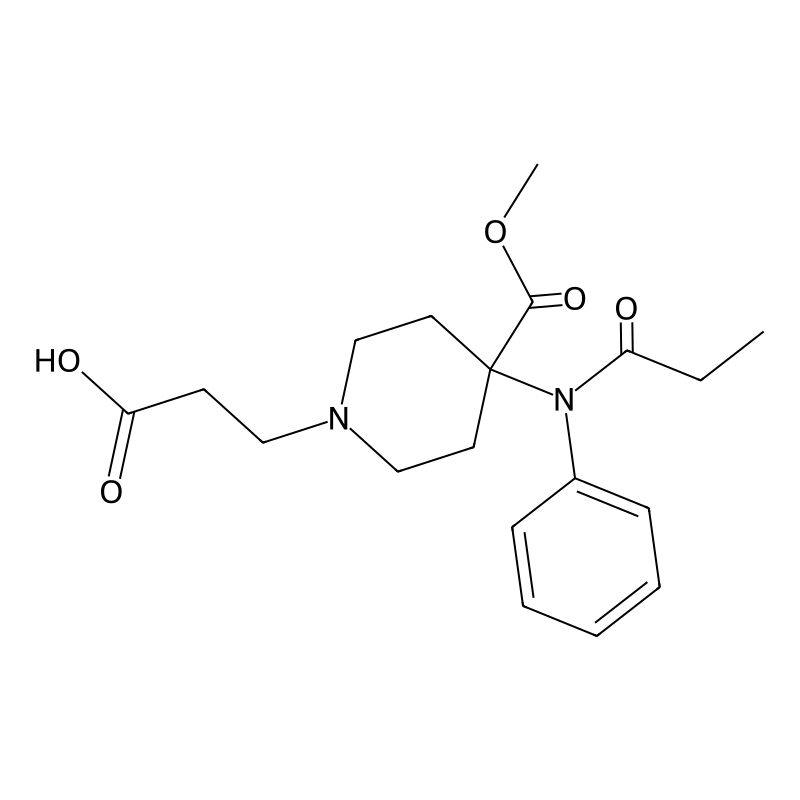(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one is a chiral compound with the molecular formula C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol. It is recognized by its CAS number 104266-90-2 and is classified as an oxazolidinone, a type of heterocyclic compound featuring a five-membered ring containing both nitrogen and oxygen atoms. This compound is characterized by the presence of a benzyl group and a 3-methylbutanoyl moiety, which contribute to its unique chemical properties and biological activities .
- Nucleophilic Substitution: The nitrogen atom in the oxazolidinone ring can act as a nucleophile, allowing for substitution reactions.
- Acylation Reactions: The carbonyl group in the 3-(3-methylbutanoyl) moiety can undergo acylation, which may modify its reactivity and biological activity.
- Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the formation of corresponding acids and amines.
These reactions are significant for modifying the compound for various applications in medicinal chemistry and drug development.
Research indicates that (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one exhibits notable biological activities. It has been studied for its potential as an antibacterial agent, particularly against Gram-positive bacteria. The oxazolidinone structure is known to inhibit bacterial protein synthesis, making it a candidate for further development in antibiotic therapies. Additionally, preliminary studies suggest possible anti-inflammatory properties, although more research is needed to confirm these effects .
The synthesis of (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one typically involves several steps:
- Formation of the Oxazolidinone Ring: This can be achieved through cyclization reactions involving amino acids or their derivatives.
- Acylation: The introduction of the 3-methylbutanoyl group can be accomplished via acyl chloride or anhydride reactions with the oxazolidinone precursor.
- Resolution: If racemic mixtures are produced, chiral resolution techniques such as chromatography may be employed to isolate the (S)-enantiomer.
These methods highlight the compound's synthetic versatility and potential for modification to enhance biological activity .
(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one has several applications in various fields:
- Pharmaceutical Development: Its antibacterial properties make it a candidate for new antibiotic formulations.
- Chemical Research: It serves as an intermediate in organic synthesis and medicinal chemistry.
- Biological Studies: Researchers utilize this compound to explore mechanisms of action against bacterial infections and potential therapeutic uses .
Interaction studies involving (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one focus on its binding affinity with bacterial ribosomes, which is crucial for its function as an antibacterial agent. These studies often employ techniques such as:
- Molecular Docking: To predict how the compound interacts at the molecular level with target sites.
- In Vitro Assays: To assess its efficacy against various bacterial strains.
Findings from these studies contribute to understanding how modifications to the compound's structure can enhance its biological activity and selectivity .
Several compounds share structural similarities with (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one, each possessing unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (R)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one | 145589-03-3 | 1.00 |
| (S)-4-Benzyl-3-propionyloxazolidin-2-one | 101711-78-8 | 0.96 |
| (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | 131685-53-5 | 0.96 |
| (R)-4-Phenyl-3-propionyloxazolidin-2-one | 160695-26-1 | 0.89 |
| (S)-4-Phenyl-3-propionyloxazolidin-2-one | 184363-66-4 | 0.89 |
The uniqueness of (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one lies in its specific substitution pattern on the oxazolidinone ring, which may confer distinct biological activities compared to other similar compounds. Its enantiomerically pure form enhances its potential therapeutic applications while minimizing side effects associated with racemic mixtures .








